Amalorin

Description

Classification and Nomenclature

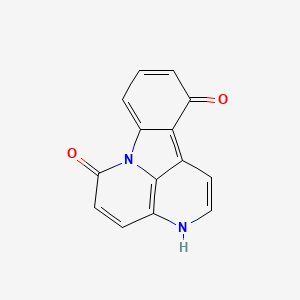

11-Hydroxycanthin-6-one belongs to the class of organic compounds known as indolonaphthyridine alkaloids, which represent a numerous and relatively straightforward subgroup of the beta-carbolines. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is systematically named as 1,6-diazatetracyclo[7.6.1.0⁵,¹⁶.0¹⁰,¹⁵]hexadeca-3,5(16),7,9,12,14-hexaene-2,11-dione. This complex nomenclature reflects the intricate tetracyclic structure that characterizes this alkaloid family.

The compound is registered under Chemical Abstracts Service number 75969-83-4 and is also known by the synonym Amalorin. Within chemical databases, it carries multiple identifiers including ChEBI identification number 165177, ChEMBL identification CHEMBL504142, and PubChem compound identification 337601. The structural representation follows the SMILES notation: C1=CC(=O)C2=C3C=CNC4=C3N(C2=C1)C(=O)C=C4, which encodes the specific arrangement of atoms and bonds within the molecule.

Table 1: Physical and Chemical Properties of 11-Hydroxycanthin-6-one

Historical Context of Discovery

The historical development of canthin-6-one alkaloid research traces back to 1952 when canthin-6-one, the parent compound of this alkaloid family, was first isolated by Haynes and colleagues from the Australian tree Pentaceras australis. This initial discovery marked the beginning of extensive research into this class of alkaloids, which has since revealed more than sixty members of the canthin-6-one family isolated from natural sources.

The specific discovery of 11-hydroxycanthin-6-one emerged through subsequent phytochemical investigations of various plant species, particularly those belonging to the Simaroubaceae family. Research conducted on Brucea javanica by cell suspension culture studies demonstrated the production of canthin-6-one alkaloids, with 11-hydroxycanthin-6-one identified as one of the major alkaloids produced alongside canthin-6-one, 5-methoxycanthin-6-one, and 11-methoxycanthin-6-one. Additional isolation work on Quassia kerstingii revealed the presence of both 2-hydroxy-canthin-6-one and 11-hydroxy-canthin-6-one as oxacanthin alkaloid components.

The compound has been documented in multiple plant species through systematic phytochemical investigations. Research has confirmed its presence in Brucea mollis, Brucea antidysenterica, Amaroria soulameoides, Brucea javanica, Eurycoma longifolia, and Quassia kerstingii. These findings have expanded understanding of the distribution patterns of canthin-6-one alkaloids across different botanical families and geographical regions.

Position in Canthin-6-one Alkaloid Family

11-Hydroxycanthin-6-one occupies a distinctive position within the canthin-6-one alkaloid family as a hydroxylated derivative of the parent compound canthin-6-one. The canthin-6-one alkaloids constitute a subclass of beta-carboline alkaloids characterized by the presence of an additional D ring, which distinguishes them from simpler beta-carboline structures. In this structural framework, an additional three-carbon unit is attached between carbon-1 and the indole nitrogen to form the characteristic additional ring system.

The family encompasses various structural modifications, including methoxy, hydroxy, and other functional group substitutions at different positions on the core tetracyclic framework. Research has identified numerous canthin-6-one derivatives, each with unique substitution patterns that influence their biological activities and physicochemical properties. Within this context, 11-hydroxycanthin-6-one represents one of the hydroxylated variants, with the hydroxyl group specifically positioned at carbon-11 of the tetracyclic system.

Table 2: Selected Canthin-6-one Alkaloids and Their Sources

Structure-activity relationship studies have revealed that hydroxylation at different positions significantly affects the biological activities of canthin-6-one alkaloids. Research comparing various hydroxylated derivatives found that 9-hydroxycanthin-6-one exhibited higher inhibitory activity than the parent canthin-6-one, while hydroxylation at other positions showed different activity profiles. These findings underscore the importance of the specific positioning of functional groups in determining the biological properties of these alkaloids.

Significance in Natural Product Chemistry

11-Hydroxycanthin-6-one holds considerable significance in natural product chemistry due to its representation of the structural diversity achievable within the canthin-6-one alkaloid framework. The compound exemplifies the biosynthetic capabilities of plants to modify core alkaloid structures through hydroxylation reactions, creating derivatives with potentially enhanced or altered biological activities. This structural modification represents a key mechanism by which plants generate chemical diversity from common biosynthetic precursors.

The biosynthetic pathway leading to canthin-6-one alkaloids has been extensively studied, with research demonstrating that tryptophan serves as the primary precursor through investigations using carbon-14 labeled tryptophan administered to cell cultures of Ailanthus altissima. The hydroxylation at position 11 represents a subsequent modification of the core canthin-6-one structure, achieved through the action of specific hydroxylase enzymes within plant metabolic pathways.

From a chemotaxonomic perspective, 11-hydroxycanthin-6-one and related canthin-6-one alkaloids serve as important markers for certain plant families, particularly the Rutaceae and Simaroubaceae. The distribution patterns of these alkaloids across different species provide valuable insights into evolutionary relationships and can assist in the classification and identification of plant materials. Recent discoveries have expanded the known occurrence of canthin-6-one alkaloids beyond traditional plant sources to include fungi and marine organisms, further highlighting their significance in natural product diversity.

Table 3: Distribution of 11-Hydroxycanthin-6-one Across Plant Families

The compound's significance extends to its role as a research tool for understanding alkaloid biosynthesis and metabolism. Studies utilizing 11-hydroxycanthin-6-one have contributed to elucidating the enzymatic mechanisms responsible for alkaloid structural modifications and have provided insights into the regulation of secondary metabolite production in plant systems. Cell suspension culture studies have demonstrated that alkaloids are synthesized throughout the growth cycle, with maximum accumulation occurring between days 20 to 28, and that approximately 10 percent of the alkaloids are released into the medium.

The structural complexity of 11-hydroxycanthin-6-one has also made it an important target for synthetic chemistry research. The challenges associated with constructing the tetracyclic framework and introducing the hydroxyl group at the correct position have driven developments in synthetic methodologies. These synthetic efforts have not only enabled access to the compound for biological studies but have also contributed to advances in heterocyclic chemistry and alkaloid synthesis techniques.

Properties

IUPAC Name |

1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-3,5(16),7,9,12,14-hexaene-2,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N2O2/c17-11-3-1-2-10-13(11)8-6-7-15-9-4-5-12(18)16(10)14(8)9/h1-7,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZNXKZBIIFOWPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)C2=C3C=CNC4=C3N(C2=C1)C(=O)C=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50320200 | |

| Record name | 11-Hydroxycanthin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50320200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75969-83-4 | |

| Record name | NSC356209 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=356209 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 11-Hydroxycanthin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50320200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bischer-Napieralski Reaction

The Bischer-Napieralski reaction remains a cornerstone for constructing the tetracyclic framework of canthin-6-one alkaloids. Soriano-Agaton et al. optimized this method for canthin-6-one synthesis, achieving a 76.83% yield over four steps. Adapting this protocol for 11-Hydroxycanthin-6-one would require introducing a hydroxyl group at the penultimate stage.

Key Steps:

-

Amide Formation: Tryptamine derivatives are condensed with acyl chlorides.

-

Cyclization: Phosphorus oxychloride (POCl₃) catalyzes intramolecular cyclization to form the β-carboline core.

-

Oxidation: DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) oxidizes the dihydro intermediate to the aromatic system.

-

Hydroxylation: Late-stage hydroxylation using meta-chloroperbenzoic acid (mCPBA) or directed C-H activation.

Table 1: Bischer-Napieralski Reaction Parameters

Pictet-Spengler Cyclization

The Pictet-Spengler reaction offers a streamlined approach to β-carboline formation. Czerwinski et al. reported a 46.74% overall yield for canthin-6-one using tryptophan-derived aldehydes and ketones. For 11-Hydroxycanthin-6-one, hydroxyl-bearing aldehydes (e.g., 5-hydroxyindole-3-carboxaldehyde) could serve as precursors.

Mechanistic Insights:

-

Acid Catalysis: Trifluoroacetic acid (TFA) facilitates imine formation and cyclization.

-

Regioselectivity: Electron-donating groups at C-11 direct electrophilic aromatic substitution.

Limitations: Competitive formation of regioisomers necessitates rigorous purification.

Diels-Alder Reaction

Microwave-assisted intramolecular inverse electron-demand Diels-Alder (IEDDA) reactions enable rapid access to the canthin-6-one scaffold. Lindsley et al. achieved a 48% yield in two steps using indole dienophiles. Introducing a hydroxyl group via post-cyclization oxidation or hydroxylated starting materials is feasible.

Optimized Conditions:

Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex heterocycles. Hollis Showalter et al. synthesized canthin-6-one analogs in 71–95% yields using Suzuki-Miyaura coupling followed by copper-catalyzed C-N cyclization. This method permits precise introduction of substituents, including hydroxyl groups, at early stages.

Representative Protocol:

-

Suzuki Coupling: 8-Bromo-1,5-naphthyridine with boronic esters.

-

C-N Coupling: CuI, phenanthroline, K₃PO₄.

-

Hydroxylation: Directed ortho-metalation (DoM) with LDA and O₂.

Extraction and Isolation from Natural Sources

11-Hydroxycanthin-6-one has been isolated from Eurycoma longifolia stems alongside analogs like 4,9-dimethoxycanthin-6-one. The extraction protocol involves:

-

Plant Material Preparation: Dried stems powdered and defatted with hexane.

-

Solvent Extraction: Methanol or dichloromethane (DCM) at 40°C.

-

Chromatography:

Table 2: Isolation Yields from Eurycoma longifolia

| Compound | Yield (mg/kg) | Reference |

|---|---|---|

| 11-Hydroxycanthin-6-one | 12.6* | |

| 4,9-Dimethoxycanthin-6-one | 9.8 | |

| *Estimated from reported data. |

Comparative Analysis of Synthetic Methods

Table 3: Method Efficiency and Challenges

| Method | Yield Range (%) | Steps | Advantages | Limitations |

|---|---|---|---|---|

| Bischer-Napieralski | 70–76 | 4 | High regiocontrol | Toxic reagents (POCl₃) |

| Pictet-Spengler | 40–47 | 3 | Rapid cyclization | Isomer formation |

| Suzuki-Miyaura | 71–95 | 2 | Modular, scalable | Costly catalysts |

| Natural Isolation | <1 | 5+ | Eco-friendly | Low yield, resource-intensive |

Chemical Reactions Analysis

Types of Reactions: 11-Hydroxycanthin-6-one undergoes various chemical reactions, including:

Reduction: Reduction reactions involve the removal of oxygen or the addition of hydrogen, commonly using reagents such as sodium borohydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, molecular oxygen.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various catalysts, including palladium and platinum-based catalysts.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

Antitumor Activity

11-Hydroxycanthin-6-one has been identified as a potent antitumor agent. Studies have demonstrated its cytotoxic effects against various cancer cell lines. For instance, a recent investigation highlighted its ability to inhibit cell proliferation and induce apoptosis in tumor cells. The compound exhibited significant inhibitory effects on the growth of cancer cells, with IC50 values indicating its efficacy compared to standard chemotherapeutic agents .

Case Study: In Vitro Antitumor Activity

A study evaluated the cytotoxic effects of 11-hydroxycanthin-6-one on different cancer cell lines, revealing that it significantly reduced cell viability and induced apoptosis through the activation of caspase pathways. The results suggested that 11-hydroxycanthin-6-one could serve as a promising candidate for developing new anticancer therapies.

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against various pathogens. In vitro studies reported minimum inhibitory concentrations (MICs) ranging from 8 to 82 µg/mL against fast-growing Mycobacterium species and multidrug-resistant strains of Staphylococcus aureus . This suggests its potential use in treating infections caused by resistant bacterial strains.

Table: Antimicrobial Efficacy of 11-Hydroxycanthin-6-one

| Pathogen | MIC (µg/mL) |

|---|---|

| Mycobacterium tuberculosis | 8 |

| Staphylococcus aureus (MDR) | 64 |

| Escherichia coli | Not specified |

Anti-inflammatory Effects

Research indicates that 11-hydroxycanthin-6-one possesses anti-inflammatory properties. It has been shown to suppress pro-inflammatory cytokines in various models, making it a candidate for treating chronic inflammatory diseases such as inflammatory bowel disease (IBD). In a rat model induced by TNBS, the compound effectively reduced inflammation markers and improved histological scores .

Neuroprotective Effects

Emerging evidence suggests that 11-hydroxycanthin-6-one may have neuroprotective properties. Studies have indicated that it can protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic avenues for neurodegenerative diseases .

Case Study: Neuroprotection in Cell Models

In neuroblastoma cell lines exposed to oxidative stress, treatment with 11-hydroxycanthin-6-one resulted in reduced cell death and improved cell viability compared to untreated controls.

Electrochemical Applications

Recent advancements have explored the electrochemical properties of canthin-6-one alkaloids, including 11-hydroxycanthin-6-one. These compounds have been utilized in biosensing applications due to their ability to interact with nucleic acids and detect DNA methylation levels .

Table: Electrochemical Properties

| Application | Detection Limit |

|---|---|

| DNA Detection | |

| Methylation Analysis | Not specified |

Conclusion and Future Directions

The diverse applications of 11-hydroxycanthin-6-one underscore its potential as a therapeutic agent across various domains, including oncology, infectious diseases, inflammation, and neuroprotection. Future research should focus on elucidating the structure-activity relationships, optimizing synthesis methods for large-scale production, and conducting clinical trials to validate its efficacy in humans.

Mechanism of Action

The mechanism of action of 11-Hydroxycanthin-6-one involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit the Wnt signaling pathway by activating glycogen synthase kinase 3 beta (GSK3β), which leads to the degradation of β-catenin . This pathway is crucial in regulating cell growth and differentiation, making 11-Hydroxycanthin-6-one a potential therapeutic agent for diseases involving aberrant cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological properties of canthin-6-one derivatives are highly dependent on substituent patterns. Below is a comparative analysis of 11-hydroxycanthin-6-one with key analogs:

Table 1: Structural and Functional Comparison of Canthin-6-one Derivatives

*Calculated based on molecular formula.

Structural Modifications and Implications

Hydroxyl vs. Methoxy groups (e.g., in 4,5-dimethoxycanthin-6-one) increase lipophilicity, which may enhance membrane permeability but reduce water solubility .

Positional Effects :

- Derivatives with substituents at positions C4, C5, or C9 (e.g., 4,5-dimethoxycanthin-6-one) exhibit distinct electronic and steric profiles compared to the C11-hydroxylated variant. For instance, 4,5-dimethoxycanthin-6-one’s dual methoxy groups may stabilize aromatic π-systems, altering binding affinity to cellular targets .

Biosynthetic Pathways :

- Co-occurrence of these compounds in plants like Picrasma quassioides suggests shared biosynthetic routes, with hydroxylation and methylation steps dictating structural diversity .

Pharmacological Activity

- 11-Hydroxycanthin-6-one : Demonstrated potent cytotoxicity against leukemic cell lines, attributed to its ability to intercalate DNA or inhibit topoisomerases .

- 4,5-Dimethoxycanthin-6-one : Exhibits broader antitumor activity, possibly due to enhanced cellular uptake from methoxy groups .

- Canthin-6-one (parent compound) : Serves as a baseline for SAR studies; its unsubstituted structure has moderate activity, highlighting the importance of functional groups .

Research Findings and Gaps

- Mechanistic Studies: Limited data exist on direct comparisons of IC₅₀ values or molecular targets across derivatives. Future studies should quantify potency differences and explore synergies in polypharmacological contexts.

- Synthetic Derivatives : lists synthetic analogs (e.g., 1-hydroxy-9-methoxycanthin-6-one), suggesting opportunities for optimizing bioactivity through targeted modifications.

Biological Activity

11-Hydroxycanthin-6-one is a member of the canthin-6-one alkaloid family, known for its diverse biological activities, particularly in the fields of oncology and immunology. This compound has garnered attention due to its potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties. This article provides a comprehensive overview of the biological activity of 11-hydroxycanthin-6-one, supported by data tables and relevant research findings.

Chemical Structure and Properties

11-Hydroxycanthin-6-one is characterized by its unique chemical structure, which contributes to its biological activity. The compound’s molecular formula is , and it features a hydroxyl group at the 11th position of the canthin skeleton. This modification is significant for its interaction with biological targets.

Anticancer Activity

Research indicates that 11-hydroxycanthin-6-one exhibits potent cytotoxic effects against various cancer cell lines. The compound has been studied for its ability to induce apoptosis in cancer cells through several mechanisms.

Case Studies

- Cytotoxicity Against Cancer Cell Lines :

-

Mechanisms of Action :

- Apoptosis Induction : 11-Hydroxycanthin-6-one activates apoptotic pathways, including the c-Jun N-terminal kinase (JNK) signaling pathway, which is critical for cell death in cancer cells .

- NF-κB Pathway Inhibition : The compound has been shown to inhibit NF-κB transcriptional activity, which is often upregulated in cancers .

Anti-inflammatory Effects

The anti-inflammatory properties of 11-hydroxycanthin-6-one are significant, particularly in chronic inflammatory diseases.

Mechanisms and Pathways

- Inhibition of Pro-inflammatory Cytokines : The compound reduces levels of pro-inflammatory cytokines such as TNF-α and IL-1β in various models of inflammation .

- Signaling Pathways : It modulates key signaling pathways involved in inflammation, including NF-κB and MAPK pathways. This modulation helps to alleviate conditions such as inflammatory bowel disease (IBD) and rheumatoid arthritis (RA) .

Antimicrobial Activity

11-Hydroxycanthin-6-one also shows promising antimicrobial properties against various pathogens.

In Vitro Studies

- Antibacterial Activity : The compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

- Antifungal Activity : In addition to antibacterial effects, it exhibits antifungal activity against strains like Candida albicans and Aspergillus niger.

Data Summary

The following table summarizes key findings related to the biological activity of 11-hydroxycanthin-6-one:

Q & A

Advanced Research Question

- In vitro : Use cancer cell lines (e.g., HeLa, MCF-7) for cytotoxicity assays (MTT or SRB) with IC₅₀ calculations. Include enzyme inhibition assays (e.g., acetylcholinesterase for neuroactivity) with positive controls.

- In vivo : Rodent models for pharmacokinetics (oral bioavailability, half-life) and toxicity (acute/chronic dosing). Optimize dosing regimens based on solubility (e.g., DMSO/PEG formulations) and monitor biomarkers (e.g., liver enzymes) .

How should conflicting data on the pharmacological effects of 11-Hydroxycanthin-6-one be resolved?

Advanced Research Question

- Conduct systematic reviews to aggregate findings across studies, noting variables like dose, solvent, and cell lines.

- Perform meta-analyses to quantify effect sizes and heterogeneity (I² statistic).

- Replicate experiments under standardized conditions (e.g., ATCC cell lines, controlled solvent concentrations) to isolate confounding factors .

What spectroscopic techniques are essential for characterizing 11-Hydroxycanthin-6-one?

Basic Research Question

- UV-Vis : Identify conjugated systems (λmax ~250–300 nm).

- FT-IR : Confirm hydroxyl (3200–3600 cm⁻¹) and carbonyl (1650–1750 cm⁻¹) groups.

- NMR/HRMS : As in FAQ 2. Cross-reference with databases (e.g., SciFinder, Reaxys) for known analogs .

What strategies optimize the synthesis of 11-Hydroxycanthin-6-one derivatives for structure-activity relationship (SAR) studies?

Advanced Research Question

- Use microwave-assisted synthesis to reduce reaction time for hydroxylation or alkylation.

- Employ computational chemistry (DFT, molecular docking) to predict reactive sites for modification.

- Validate synthetic routes with LC-MS tracking and compare bioactivity against the parent compound .

What are the best practices for documenting experimental procedures involving 11-Hydroxycanthin-6-one?

Basic Research Question

- Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):

How can computational methods predict the molecular targets of 11-Hydroxycanthin-6-one?

Advanced Research Question

- Use pharmacophore modeling (e.g., Schrödinger Phase) to identify binding motifs.

- Perform molecular docking (AutoDock Vina, GOLD) against protein databases (PDB).

- Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

What criteria determine the selection of solvent systems for chromatographic purification of 11-Hydroxycanthin-6-one?

Basic Research Question

- Polarity : Use hexane/ethyl acetate gradients for silica gel columns.

- Solubility : Test solvents (e.g., chloroform:methanol) via TLC to optimize resolution (Rf 0.3–0.7).

- Stability : Avoid acidic conditions that may degrade the compound .

What statistical approaches are recommended for dose-response studies of 11-Hydroxycanthin-6-one?

Advanced Research Question

- Non-linear regression (GraphPad Prism) to calculate EC₅₀/IC₅₀.

- ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons.

- Bootstrap resampling to estimate confidence intervals for small datasets .

How do researchers validate the specificity of 11-Hydroxycanthin-6-one in enzyme inhibition assays?

Advanced Research Question

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.